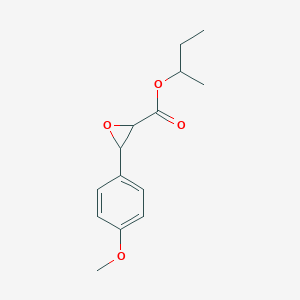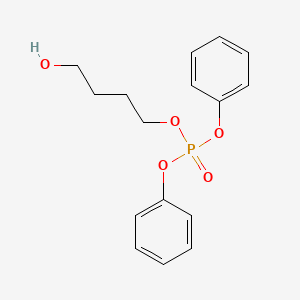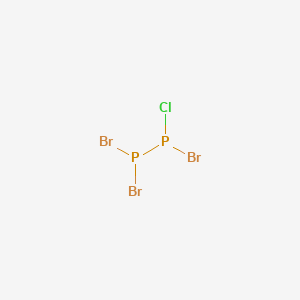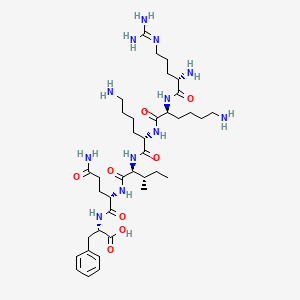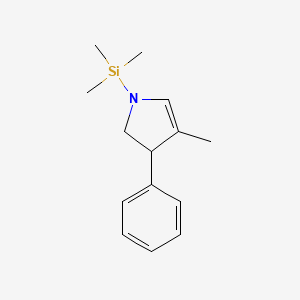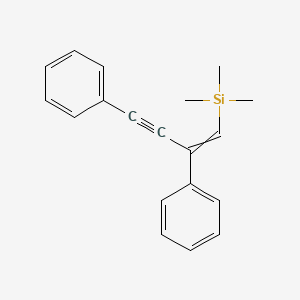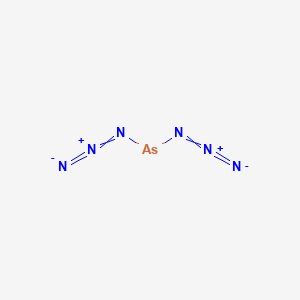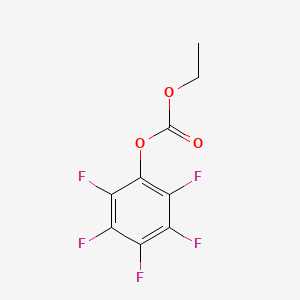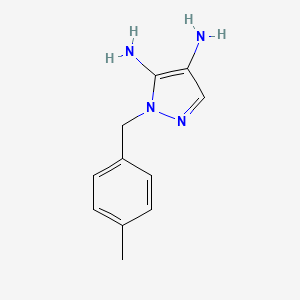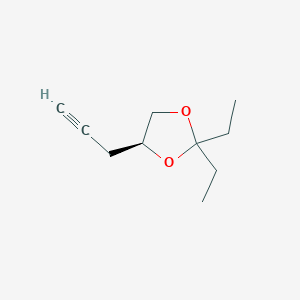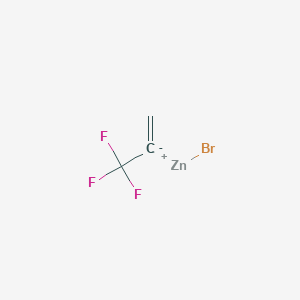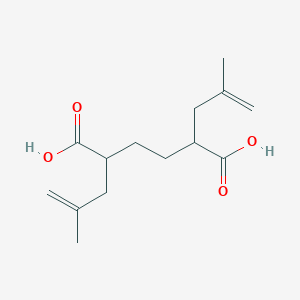
2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid is a chemical compound with the molecular formula C14H22O4. This compound is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a hexanedioic acid backbone. It is a relatively specialized compound with applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid typically involves the esterification of hexanedioic acid with 2-methylprop-2-en-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, ethers.
科学的研究の応用
2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized polymers and resins.
作用機序
The mechanism of action of 2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
Uniqueness
2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specialized research and industrial contexts.
特性
CAS番号 |
143466-12-0 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC名 |
2,5-bis(2-methylprop-2-enyl)hexanedioic acid |
InChI |
InChI=1S/C14H22O4/c1-9(2)7-11(13(15)16)5-6-12(14(17)18)8-10(3)4/h11-12H,1,3,5-8H2,2,4H3,(H,15,16)(H,17,18) |
InChIキー |
QOQMIMADIDPBJP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(CCC(CC(=C)C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


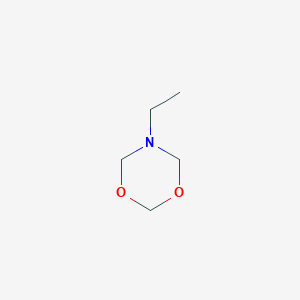
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
